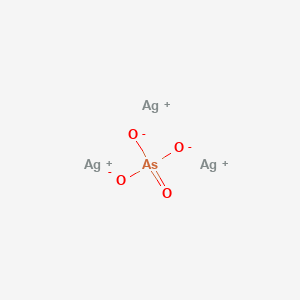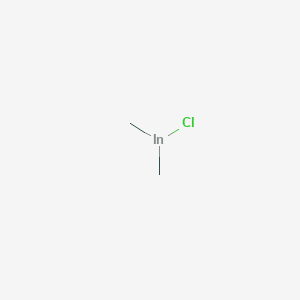
1-(2,4,5-Trichlorophenyl)ethan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2,4,5-Trichlorophenyl)ethan-1-one often involves complex reactions and methodologies. For instance, the facile synthesis of enantiomerically pure derivatives starting from specific phenyl compounds has been developed, highlighting the scalability and ability to produce high-purity compounds (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of the compound. Studies have utilized X-ray diffraction and computational methods to elucidate the structure, including vibrational spectra and HOMO-LUMO analysis, providing insights into the compound's stability and electronic properties (Shana Parveen S et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4,5-Trichlorophenyl)ethan-1-one can lead to various products, dependent on the reactants and conditions used. The compound's reactivity has been studied in the context of synthesizing new materials, such as paramagnetic glassy molecular materials, demonstrating its versatility (Castellanos et al., 2008).
Physical Properties Analysis
The physical properties of 1-(2,4,5-Trichlorophenyl)ethan-1-one, such as its crystalline structure and melting points, are essential for its application in material science and other fields. Investigations into related compounds have provided valuable data on their crystal engineering and hydrogen-bonding networks, contributing to our understanding of their stability and physical behavior (Ferguson et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of 1-(2,4,5-Trichlorophenyl)ethan-1-one in various domains. Research on halogen bonding and structural characterization has shed light on the compound's behavior in solid-state arrangements, enhancing its potential utility (Hassanain et al., 2023).
Applications De Recherche Scientifique
Detoxification and Degradation Processes Research has demonstrated efficient methods for detoxifying persistent pollutants like DDT and trichlorophenol, which are chemically related to 1-(2,4,5-Trichlorophenyl)ethan-1-one. A combination of NaBH4 and Devarda alloy was applied to detoxify DDT and TCP, achieving significant dechlorination rates. This method, noted for its efficiency and cost-effectiveness, has potential for industrial-level application (Ghaffar et al., 2013).
Impact on Water Resources and Remediation Approaches Investigations into the occurrence and fate of chlorophenyl compounds in the environment, particularly focusing on the Pearl River Delta in South China, revealed their presence in various environmental matrices. This study underscores the importance of understanding the environmental pathways and effects of these compounds (Guo et al., 2009). Furthermore, the photocatalytic removal of trichlorophenol from water using ZnO powder has been studied as a method for abating this pollutant from water resources (Gaya et al., 2010).
Environmental Monitoring and Analysis Techniques Advancements in sample preparation techniques, such as dispersive liquid-phase microextraction using new ionic liquids, have been developed for the preconcentration and determination of pesticides like dicofol and its degradation products in water samples. This method offers simplicity, rapidity, and high extraction efficiency, proving its utility in environmental monitoring (Li et al., 2010).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) should be taken .
Propriétés
IUPAC Name |
1-(2,4,5-trichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQOJRXXODMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041335 | |
| Record name | 2,4,5-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichlorophenyl)ethanone | |
CAS RN |
13061-28-4 | |
| Record name | 1-(2,4,5-Trichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13061-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,5-trichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M4U4I96I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)

